5-(tert-Butyl)pyridin-3-amine physical properties
5-(tert-Butyl)pyridin-3-amine physical properties
An In-depth Technical Guide to the Physical Properties of 5-(tert-Butyl)pyridin-3-amine
Introduction
5-(tert-Butyl)pyridin-3-amine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structural composition, featuring a pyridine core, a primary amine, and a sterically demanding tert-butyl group, imparts unique electronic and steric properties. These characteristics make it an important intermediate for creating complex molecules with specific biological activities or material properties. This guide provides a comprehensive overview of the core physical properties of 5-(tert-Butyl)pyridin-3-amine, offering researchers and drug development professionals the technical data and procedural knowledge necessary for its effective handling, characterization, and application.
Compound Identification
A precise identification of a chemical compound is foundational for any scientific investigation. The following table summarizes the key identifiers for 5-(tert-Butyl)pyridin-3-amine.
| Identifier | Value | Source |
| CAS Number | 1256818-34-4 | [1] |
| Molecular Formula | C₉H₁₄N₂ | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| MDL Number | MFCD18256498 | [1] |
| SMILES Code | NC1=CC(C(C)(C)C)=CN=C1 | [1] |
Core Physical Properties Summary
The physical properties of a compound dictate its behavior in various chemical and physical processes, influencing everything from reaction kinetics to formulation. Below is a summary of the known physical properties of 5-(tert-Butyl)pyridin-3-amine.
| Property | Value | Notes |
| Physical Form | Solid | [2] |
| Melting Point | No data available | - |
| Boiling Point | No data available | [1] |
| Solubility | Soluble in DMSO and Methanol (predicted for similar structures) | Qualitative assessment required for specific solvents. |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [1][2] |
Detailed Analysis of Physical Properties and Experimental Protocols
Appearance and Physical Form
5-(tert-Butyl)pyridin-3-amine is documented as a solid at room temperature.[2] The color and crystalline nature can vary depending on the purity of the sample. As with many amines, prolonged exposure to air and light may lead to discoloration due to oxidation.
Melting Point Determination
Causality in Experimental Choice: The melting point of a crystalline solid is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. A sharp melting point is indicative of high purity. The capillary method is chosen for its simplicity, small sample requirement, and accuracy.
Self-Validating Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the crystalline 5-(tert-Butyl)pyridin-3-amine is finely crushed into a powder.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or temperature probe.
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Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Diagram: Melting Point Apparatus Workflow
Key components of a vacuum distillation apparatus for boiling point determination.
Solubility Analysis
The solubility of a compound is crucial for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analysis (e.g., NMR). The structure of 5-(tert-Butyl)pyridin-3-amine, with a polar amine group and a nonpolar tert-butyl group, suggests it will have varied solubility. For structurally similar compounds, solubility has been noted in dimethyl sulfoxide (DMSO) and methanol. [3] Causality in Experimental Choice: A qualitative solubility test across a range of solvents with varying polarities provides a practical solubility profile. The principle of "like dissolves like" is tested: polar solvents are expected to dissolve the compound via hydrogen bonding with the amine, while nonpolar solvents will interact with the tert-butyl group and pyridine ring.
Self-Validating Protocol: Qualitative Solubility Testing
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Solvent Selection: A range of solvents is selected, such as water (polar protic), methanol (polar protic), acetone (polar aprotic), ethyl acetate (intermediate polarity), toluene (nonpolar aromatic), and hexane (nonpolar aliphatic). [4]2. Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, measured amount (e.g., 10 mg) of 5-(tert-Butyl)pyridin-3-amine.
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Observation: Stir or vortex each tube and observe. Classify as "soluble" (no solid visible), "partially soluble" (some solid remains), or "insoluble" (most or all solid remains).
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Heating: If insoluble at room temperature, gently warm the mixture to see if solubility increases, which is important for recrystallization solvent selection.
Spectroscopic and Safety Data
Spectroscopic Characterization
While specific spectra for 5-(tert-Butyl)pyridin-3-amine are not provided in the search results, a foundational understanding of its expected spectral characteristics can be derived from its structure.
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¹H NMR Spectroscopy: Key expected signals include:
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A singlet for the nine equivalent protons of the tert-butyl group, likely in the 1.3-1.5 ppm range.
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Signals for the aromatic protons on the pyridine ring.
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A broad singlet for the two amine (-NH₂) protons, the chemical shift of which is concentration and solvent-dependent.
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¹³C NMR Spectroscopy: Expected signals include:
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Two signals for the tert-butyl group (a quaternary carbon and three equivalent methyl carbons).
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Signals for the carbons of the pyridine ring.
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Infrared (IR) Spectroscopy:
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N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
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C-H stretching vibrations for the aromatic and aliphatic (tert-butyl) groups just below and above 3000 cm⁻¹.
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C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z = 150.
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A significant fragment would be the loss of a methyl group (M-15) to form a stable tertiary carbocation, resulting in a peak at m/z = 135.
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Safety and Handling
Proper handling of any chemical is paramount for laboratory safety. The following hazard information is based on GHS classifications for this compound and its isomers.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1][2]* Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1][2] * P280: Wear protective gloves/eye protection/face protection. [1][2] * P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [1][2] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1][2] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][2]* Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, away from light and under an inert atmosphere. [1][2]
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References
- Bright Ratiometric Fluorescent Thermometer in a Spin Crossover Molecule toward Visualization of Spin-State Equilibria. Journal of the American Chemical Society.
- 3-(BOC-AMINO)PYRIDINE | 56700-70-0. ChemicalBook.
- tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3. Tokyo Chemical Industry (India) Pvt. Ltd..
- 1256818-34-4|5-(tert-Butyl)pyridin-3-amine. BLDpharm.
- 6-(tert-Butyl)pyridin-3-amine | 39919-70-5. Sigma-Aldrich.
- tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.
- Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. American Chemical Society.
- 3-(Boc-amino)pyridine | C10H14N2O2 | CID 10932321. PubChem.
- Solvent. Wikipedia.
- Tert-Butyl pyridin-3-ylcarbam
- tert-butyl 4-(6-aminopyridin-3-yl)
- 3-Aminopyridine | 462-08-8. ChemicalBook.
